molecular formula C15H14FNO2 B5601387 N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide

N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B5601387
M. Wt: 259.27 g/mol
InChI Key: AMEVSIJROZVEAS-UHFFFAOYSA-N
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Description

Broad Significance of Phenoxyacetamide Derivatives in Chemical Biology and Medicinal Chemistry

The phenoxyacetamide scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Derivatives of this class have demonstrated a wide array of pharmacological activities, making them attractive starting points for drug discovery and development. nih.govgalaxypub.co

Molecules with a phenoxyacetamide core have been investigated for numerous therapeutic applications, including:

Anticancer Agents: Certain phenoxyacetamide derivatives have shown cytotoxic activity against various cancer cell lines. mdpi.com For example, some have been identified as inducers of apoptosis (programmed cell death) in liver cancer cells. mdpi.com

Anti-inflammatory and Analgesic Properties: Researchers have synthesized and tested substituted phenoxyacetamide derivatives for their potential to reduce inflammation and pain. galaxypub.coarchivepp.com

Antimicrobial and Antiviral Activity: The phenoxyacetamide structure is associated with antibacterial, antifungal, and antiviral properties. nih.govgalaxypub.co For instance, some derivatives have been explored as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Enzyme Inhibition: This class of compounds has been identified as inhibitors for various enzymes, which is a common mechanism for therapeutic intervention. nih.gov For example, some phenoxy-N-phenylacetamide derivatives have been shown to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer. researchgate.net

Neurological Applications: The scaffold is also present in compounds investigated for anticonvulsant and antidepressant activities. nih.gov

This wide range of biological effects underscores the versatility of the phenoxyacetamide framework, making it a focal point for synthetic and medicinal chemists. galaxypub.comdpi.com

Rationale for Focused Investigation of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide and Related Structural Motifs

The specific structure of this compound provides a clear rationale for its focused investigation. The rationale stems from the principles of structure-activity relationships (SAR), which explore how the chemical structure of a molecule relates to its biological activity. drugdesign.org The key structural motifs in this compound are the N-(2-fluorophenyl) group and the 2-(2-methylphenoxy) group.

The N-(2-fluorophenyl) Moiety: The inclusion of a fluorine atom on the phenyl ring is a common and highly effective strategy in modern drug design. researchgate.netnih.gov Fluorine possesses unique properties that can significantly enhance a molecule's therapeutic potential: nih.govresearchgate.net

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways that would otherwise deactivate the drug, thereby increasing its duration of action. researchgate.netresearchgate.net

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the compound's potency. researchgate.netnih.gov

Modulation of Physicochemical Properties: Fluorine substitution can alter properties like lipophilicity (the ability to dissolve in fats) and pKa (acidity), which affects how a drug is absorbed, distributed, and eliminated by the body. capes.gov.br

A structure-activity relationship study on a different class of compounds, N-phenyl-2β-DFJ acetamide (B32628) derivatives, demonstrated that adding a single fluoro group to the phenyl ring significantly increased the potency and selectivity of the compounds as enzyme inhibitors. nih.gov This highlights the potential benefit of the 2-fluoro substitution in the target molecule.

The 2-(2-methylphenoxy) Moiety: The "ortho" substitution (at the 2-position) on the phenoxy ring with a methyl group is also a deliberate design choice. nih.gov

Conformational Control: The methyl group can influence the three-dimensional shape (conformation) of the molecule. This can lock the molecule into a specific orientation that is optimal for binding to its biological target.

Improved Selectivity: By altering the shape and electronic properties of the phenoxy ring, the methyl group can help the molecule bind more selectively to its intended target over other, off-target molecules, which can reduce side effects. nih.gov

The combination of these specific structural features—the proven phenoxyacetamide core, the strategic fluorine substitution, and the ortho-methyl group—provides a strong scientific basis for investigating this compound as a compound with potential biological activity.

Overview of Academic Research Perspectives and Methodological Frameworks

The study of this compound and its analogs typically follows a well-established methodological framework in chemical and pharmaceutical research.

Synthesis and Characterization: The initial step is the chemical synthesis of the compound. Phenoxyacetamides are often synthesized through the formation of an amide bond, for instance, by reacting a phenoxy acetyl chloride derivative with an appropriate aniline (B41778) (in this case, 2-fluoroaniline). nih.govnih.gov Following synthesis, the compound's identity and purity are confirmed using a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy

Mass Spectrometry (MS)

Elemental Analysis

Biological Evaluation: Once the pure compound is obtained, it is subjected to a variety of biological assays to determine its activity. This often begins with in vitro screening (experiments conducted in a controlled environment outside of a living organism, such as in test tubes or cell cultures) to identify any potential effects. Depending on the target application, these could include cytotoxicity assays against cancer cells, enzyme inhibition assays, or antimicrobial activity tests. mdpi.comresearchgate.net

Computational Studies: Alongside laboratory work, computational methods like molecular docking and molecular dynamics simulations are increasingly used. nih.gov These in silico techniques can predict how a molecule might bind to a biological target, helping to explain its activity and guide the design of more potent derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies: To understand the importance of different parts of the molecule, chemists synthesize a series of related compounds (analogs) with systematic variations in their structure. nih.govnih.govresearchgate.net By comparing the biological activities of these analogs, researchers can build a detailed understanding of the SAR, identifying which functional groups are essential for activity and which can be modified to improve properties.

The research into compounds like this compound is an iterative process, where synthesis, biological testing, and computational analysis are used in concert to discover and optimize new molecules with therapeutic potential. drugdesign.org

Data on Related Phenoxyacetamide Derivatives

To illustrate the biological potential within this class of compounds, the following table presents data from research on various phenoxyacetamide derivatives.

Compound TypeBiological Target/AssayMeasured Activity (IC₅₀/EC₅₀)Reference
Phenoxy-N-phenylacetamide derivative (Compound 4o )P-Glycoprotein Inhibition (reversal of multidrug resistance)3.0-fold more potent than verapamil researchgate.net
Phenoxyacetamide-derived DOT1L inhibitor (Compound L03 )DOT1L Enzyme Inhibition (virtual screening)Glide Score: -12.281, Binding Free Energy: -303.9 kJ/mol nih.gov
N-(2-fluorophenyl)-2β-DFJ acetamideHuman Lysosome α-l-fucosidase InhibitionIC₅₀ = 0.0079 µM nih.gov

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

An in-depth exploration of the synthetic methodologies and chemical transformations involving the compound this compound reveals a landscape rich with classic and contemporary organic chemistry principles. This article delves into the nuanced pathways for its synthesis, the optimization of these processes, and the sophisticated strategies for its derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-11-6-2-5-9-14(11)19-10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEVSIJROZVEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of N 2 Fluorophenyl 2 2 Methylphenoxy Acetamide Analogues

Rational Design and Synthesis of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide Analogs for SAR Studies

The exploration of the SAR of this compound has been guided by rational drug design principles, aiming to systematically probe the chemical space around this core structure. The synthesis of analogues generally follows a convergent strategy, beginning with the preparation of substituted phenoxyacetic acids and substituted anilines, which are then coupled to form the final acetamide (B32628) derivatives. rjptonline.orgnih.gov

A common synthetic route involves the reaction of a substituted phenol, such as o-cresol (B1677501) (2-methylphenol), with an α-haloacetate, like ethyl chloroacetate, in the presence of a base such as potassium carbonate, to yield the corresponding phenoxyacetate (B1228835) intermediate. rjptonline.org Separately, various substituted anilines, particularly those with modifications on the 2-fluorophenyl ring, are prepared or procured. The crucial amide bond formation is then typically achieved by activating the carboxylic acid of the phenoxyacetate, for instance by converting it to an acyl chloride, followed by reaction with the desired aniline (B41778). nih.gov Alternatively, peptide coupling reagents can be employed to facilitate this condensation reaction. acs.org

This synthetic approach allows for the systematic introduction of a wide array of substituents at different positions of the parent molecule, enabling a thorough investigation of the SAR.

Impact of Substituent Variations on Molecular Interactions

The biological activity of this compound is highly sensitive to structural modifications across its three main components: the 2-fluorophenyl moiety, the 2-methylphenoxy component, and the central acetamide bridge.

Modifications on the 2-Fluorophenyl Moiety

The 2-fluorophenyl ring plays a critical role in the molecular interactions of the parent compound. The position and nature of substituents on this ring can significantly influence binding affinity and activity. The fluorine atom at the ortho position is of particular interest, as its high electronegativity and ability to form hydrogen bonds can dictate the preferred conformation of the molecule and its interaction with biological targets. nih.gov

Studies on related N-phenylacetamide derivatives have shown that the introduction of halogen atoms on the phenyl ring can enhance biological activity. nih.gov For instance, halogenated substituents can increase lipophilicity, potentially improving cell membrane permeability. nih.gov The specific placement of these substituents is crucial; for example, in some series of N-aryl chloroacetamides, para-substituted compounds were found to be among the most active. nih.gov The impact of moving the fluorine to the meta or para position, or introducing additional substituents like chloro, bromo, or trifluoromethyl groups, would provide valuable insights into the electronic and steric requirements of the binding pocket.

To systematically evaluate these effects, a series of analogues with varying substituents on the phenyl ring can be synthesized and tested. The following table illustrates a hypothetical set of such analogues and their anticipated impact on activity based on general SAR principles.

Compound IDR1 (Position on Phenyl Ring)Expected Impact on Activity
Parent 2-FluoroBaseline Activity
Analogue 1 3-FluoroMay alter hydrogen bonding and conformation
Analogue 2 4-FluoroCould enhance lipophilicity and binding
Analogue 3 2,4-DifluoroPotentially increased potency due to electronic effects
Analogue 4 2-ChloroMay increase steric hindrance or improve binding

Structural Changes within the 2-Methylphenoxy Component

To probe the SAR of this component, analogues can be synthesized where the methyl group is moved to the meta or para positions, or replaced with other substituents of varying size and electronic nature, such as ethyl, isopropyl, methoxy, or chloro groups. For instance, the synthesis of 2-(o-tolyloxy)-N-(substituted phenyl)acetamide derivatives has been reported, providing a template for such modifications. rjptonline.org The impact of these changes on biological activity would reveal the importance of steric bulk and electronic effects in this region of the molecule.

The following table outlines a potential series of modifications to the 2-methylphenoxy component and their hypothetical consequences.

Compound IDR2 (Position on Phenoxy Ring)Expected Impact on Activity
Parent 2-MethylBaseline Activity
Analogue 5 3-MethylAltered steric and electronic profile
Analogue 6 4-MethylMay improve binding through hydrophobic interactions
Analogue 7 2-EthylIncreased steric bulk, probing pocket size
Analogue 8 2-MethoxyIntroduction of a hydrogen bond acceptor

Alterations of the Acetamide Bridge and its Conformational Effects

The acetamide bridge is not merely a passive linker but plays a crucial role in orienting the two aromatic rings and participating in hydrogen bonding interactions. The amide bond's planarity and the potential for cis/trans isomerism can significantly impact the molecule's conformation. proquest.com Alterations to this bridge, such as N-methylation, which would remove the hydrogen bond donor capability, or replacement with more rigid or flexible linkers, can have profound effects on biological activity.

Methodologies for SAR Data Collection and Interpretation

The elucidation of SAR relies on the generation of robust biological data for a series of structurally related compounds. This is typically achieved through the development and implementation of high-throughput screening assays.

High-Throughput Screening Assay Development for Mechanistic Insights

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds. nih.gov For this compound analogues, the development of a relevant HTS assay is crucial for generating the data needed for SAR analysis. The choice of assay format depends on the biological target and the mechanism of action being investigated.

Common HTS methodologies include biochemical assays that measure the inhibition of a specific enzyme or the binding to a receptor, and cell-based assays that assess a compound's effect on a cellular process. broadinstitute.orgnih.gov For instance, if the target is an enzyme, a fluorescence-based assay, such as fluorescence polarization or Förster resonance energy transfer (FRET), could be developed to measure enzyme activity in a high-throughput format. nih.gov If the compound is expected to modulate a cellular pathway, a reporter gene assay or a high-content imaging assay could be employed. broadinstitute.org

The development of a robust HTS assay involves several key steps:

Assay Design and Optimization: Selecting the appropriate detection technology and optimizing assay conditions (e.g., reagent concentrations, incubation times) to ensure a good signal-to-background ratio and reproducibility.

Miniaturization: Adapting the assay to a low-volume format (e.g., 384- or 1536-well plates) to conserve reagents and increase throughput.

Automation: Utilizing robotic systems for liquid handling and plate reading to ensure consistency and high throughput.

Data Analysis: Developing automated data analysis workflows to process the large datasets generated and identify "hits" that meet predefined activity criteria.

Once a primary HTS campaign is completed, the identified hits are typically subjected to secondary assays for confirmation and further characterization, including dose-response studies to determine potency (e.g., IC50 or EC50 values). This quantitative data is then used to build the SAR models, correlating specific structural features with biological activity and guiding the design of the next generation of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. jocpr.comwikipedia.org For analogues of this compound, QSAR studies are pivotal for understanding how specific structural modifications influence their activity, guiding the rational design of new, more potent compounds. drugdesign.org This approach allows for the prediction of the biological activity of novel analogues before their synthesis, thereby saving significant time and resources in the drug discovery process. jocpr.comneuraldesigner.com

The development of a robust QSAR model involves several key stages: the careful selection of a dataset of compounds, the calculation of molecular descriptors, the construction of a mathematical equation using statistical methods, and rigorous validation of the resulting model. drugdesign.org

Data Set and Molecular Descriptors

A QSAR study begins with a training set of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values). The structural diversity and the range of activity within this set are crucial for building a reliable model.

For each analogue, a wide array of molecular descriptors are calculated. These descriptors are numerical values that quantify different aspects of the molecule's physicochemical properties. They can be broadly categorized as follows:

2D Descriptors : Derived from the 2-dimensional representation of the molecule. pharmacy180.com These include:

Topological descriptors : Related to the connectivity of atoms (e.g., Wiener index, Kier & Hall molecular connectivity indices).

Physicochemical descriptors : Such as molecular weight (MW), molar refractivity (MR), and logP (a measure of lipophilicity). neovarsity.org

Electronic descriptors : Quantifying the electronic properties of the molecule (e.g., Hammett constants, partial charges). pharmacy180.com

3D Descriptors : Calculated from the 3-dimensional conformation of the molecule. pharmacy180.com These can include:

Steric descriptors : Related to the volume and shape of the molecule (e.g., van der Waals volume).

Quantum chemical descriptors : Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The following is a hypothetical data table illustrating a set of analogues and some of their calculated descriptors.

Compound IDR1-GroupR2-GroupMolecular Weight (MW)LogPMolar Refractivity (MR)Biological Activity (pIC₅₀)
1 HH259.283.172.55.8
2 4-ClH293.733.877.56.5
3 H4-CH₃273.313.577.16.2
4 4-F4-OCH₃293.293.074.86.1
5 3-NO₂H304.283.079.15.5
6 H3-CF₃327.284.077.36.8

This table contains hypothetical data for illustrative purposes.

Model Development and Validation

Once the descriptors are calculated, statistical methods are employed to generate a mathematical equation that best correlates these descriptors with the observed biological activity. Common methods include:

Multiple Linear Regression (MLR) : This method generates a simple linear equation where the biological activity is a function of the most relevant descriptors. nih.govbasicmedicalkey.com

Partial Least Squares (PLS) : A more advanced regression technique that is particularly useful when the number of descriptors is large or when they are intercorrelated. nih.gov

Machine Learning Algorithms : Techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can be used to model more complex, non-linear relationships between structure and activity. nih.gov

A hypothetical MLR equation for the analogues of this compound might look like this:

pIC₅₀ = 0.85 * LogP + 0.05 * MR - 0.25 * (Molecular Weight/100) + 4.5

The quality and predictive power of the QSAR model must be rigorously validated. wikipedia.org This is typically achieved through:

Internal Validation : Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and robustness. wikipedia.org

External Validation : The model's predictive ability is tested on an external set of compounds (a test set) that were not used in the model's development. drugdesign.org The correlation coefficient (R²) between the predicted and observed activities for the test set is a key indicator of the model's predictive power.

Predictive Analytics

A validated QSAR model serves as a powerful predictive tool. drugdesign.org It can be used to screen virtual libraries of yet-to-be-synthesized analogues of this compound. By calculating the relevant descriptors for these virtual compounds, their biological activity can be predicted using the QSAR equation. This allows researchers to prioritize the synthesis of compounds that are predicted to have the highest activity, streamlining the lead optimization process. jocpr.com

The following table illustrates how a QSAR model might be used to predict the activity of new, hypothetical analogues.

New Compound IDR1-GroupR2-GroupCalculated MWCalculated LogPCalculated MRPredicted pIC₅₀
7 4-BrH338.183.980.46.7
8 H4-CN284.292.875.35.9
9 2-CH₃5-Cl307.764.182.17.0

This table contains hypothetical data for illustrative purposes.

By providing quantitative insights into the structure-activity relationship, QSAR modeling and predictive analytics offer a rational and efficient pathway to optimize the molecular architecture of this compound analogues for enhanced biological performance.

Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level

Investigation of Molecular Targets and Pathway Modulation

The biological activity of a compound is fundamentally dictated by its interaction with specific molecular targets. For the N-phenyl-2-phenoxyacetamide scaffold, research has pointed towards enzymes and cell surface receptors as primary targets, influencing a cascade of downstream cellular events.

Enzyme Kinetic Studies (e.g., Inhibition of specific enzymes like PARP-1, COX-1/2)

Enzyme inhibition is a common mechanism through which acetamide (B32628) derivatives exert their pharmacological effects. Cyclooxygenase (COX) enzymes, in particular, have been identified as a target for this class of compounds. The COX enzymes are central to the inflammatory pathway, and their inhibition can alleviate inflammation and pain. nih.gov

A variety of acetamide derivatives have been explored as potential inhibitors of COX-1 and COX-2. For instance, certain N-(benzene sulfonyl)acetamide derivatives have demonstrated potent and selective inhibitory activity against the COX-2 enzyme, which is primarily responsible for prostaglandin production at inflammatory sites. nih.govmdpi.com Specifically, derivative 9a from one study showed a very low IC50 value, indicating strong inhibition. nih.gov The phenoxy acetamide group has also been incorporated into compounds designed as selective COX-II inhibitors. galaxypub.co

Beyond inflammation, enzymes involved in cell death pathways are also potential targets. Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and apoptosis. Research on phenoxyacetamide derivatives has shown their potential as cytotoxic agents that may function through PARP-1 inhibition, leading to apoptosis in liver cancer (HepG2) cells. nih.gov

Compound ClassTarget EnzymeKey Findings (IC50)Reference
N-(benzene sulfonyl)acetamide (Compound 9a)COX-20.011 µM nih.gov
N-(benzene sulfonyl)acetamide (Compound 9b)COX-20.023 µM nih.gov
Phenoxy acetamide derivative (Compound I)PARP-1 (inferred)Induces apoptosis in HepG2 cells nih.gov

Receptor Binding Profiling and Ligand-Target Recognition

The N-(fluorophenyl)acetamide structure is present in ligands designed for specific central nervous system (CNS) receptors. Sigma receptors (σ1 and σ2) are membrane-bound proteins involved in various physiological functions and are implicated in psychiatric disorders and neoplastic diseases. nih.gov

A close analog, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide ([18F]FBFPA), has been shown to have a high and selective binding affinity for σ1 receptors. nih.gov In vitro studies using guinea pig brain membranes demonstrated a 44-fold selectivity for σ1 over σ2 receptors. nih.gov Another compound containing an N-(4-fluorophenylmethyl) group, ACP-103, was identified as a potent inverse agonist for the 5-hydroxytryptamine (5-HT)2A receptor, a key target in antipsychotic drug development. researchgate.net

CompoundTarget ReceptorBinding Affinity (Ki / pKi)SelectivityReference
[18F]FBFPAσ1Ki = 3.15 nM44-fold over σ2 nih.gov
[18F]FBFPAσ2Ki = 139.51 nMN/A nih.gov
ACP-1035-HT2ApKi = 9.3High researchgate.net

Protein-Ligand Interaction Dynamics and Specificity

To understand the specificity and dynamics of how these compounds interact with their protein targets, computational molecular docking studies are often employed. rjptonline.org This technique predicts the preferred orientation of a ligand when bound to a receptor, the binding affinity, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. orientjchem.org

For various N-phenyl acetamide derivatives, docking studies have provided insights into their binding modes. For example, N-phenyl-2-(phenyl amino) acetamide derivatives were analyzed for their interaction with Factor VIIa, a serine protease in the coagulation cascade, to guide the synthesis of novel anticoagulants. ijper.org Similarly, the interaction between N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives and the α-glucosidase enzyme was studied to develop potential antidiabetic agents. nih.gov These computational models suggest that the acetamide scaffold can be effectively oriented within the active sites of various proteins, and its interaction strength can be modulated by different chemical substitutions. orientjchem.org

Cellular Mechanistic Studies of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide and its Analogs

The interaction of a compound at the molecular level translates into observable effects within the cell. Cellular mechanistic studies for acetamide derivatives have focused on their ability to disrupt key pathways that control cell proliferation, survival, and death.

Cell-Based Assays for Cellular Pathway Perturbation (e.g., Cell Cycle, Apoptosis)

Many phenylacetamide and phenoxyacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. nih.gov The primary mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Studies on a series of phenylacetamide derivatives revealed their ability to induce apoptosis in breast (MCF-7, MDA-MB-468) and nerve (PC-12) cancer cells. tbzmed.ac.ir Mechanistic investigations showed this was achieved by triggering both intrinsic and extrinsic apoptotic pathways, evidenced by the upregulation of key regulatory proteins like Bcl-2, Bax, and FasL, and the activation of caspase 3. tbzmed.ac.ir A close analog, 4-Fluoro-N-butylphenylacetamide, was also found to inhibit cell growth by inducing both cell-cycle arrest and apoptosis in human cervical cancer cells. tbzmed.ac.ir Similarly, novel phenoxy acetamide compounds have shown promising cytotoxic effects against liver cancer (HepG2) cells, with one derivative exhibiting a lower IC50 value than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

Flow cytometry analysis of cells treated with related compounds has shown the ability to arrest the cell cycle at specific phases. For example, some compounds can cause an accumulation of cells in the G0/G1 or G2/M phases, preventing them from proceeding through the cycle and proliferating. excli.denih.gov

Compound Class/DerivativeCell LineEffectIC50 Value (µM)Reference
Phenylacetamide (3d derivative)MDA-MB-468Cytotoxicity/Apoptosis0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide (3d derivative)PC-12Cytotoxicity/Apoptosis0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide (3c derivative)MCF-7Cytotoxicity/Apoptosis0.7 ± 0.08 tbzmed.ac.ir
Phenylacetamide (3d derivative)MCF-7Cytotoxicity/Apoptosis0.7 ± 0.4 tbzmed.ac.ir
Phenoxy acetamide (Compound I)HepG2Cytotoxicity1.43 nih.gov
Phenoxy acetamide (Compound II)HepG2Cytotoxicity6.52 nih.gov

Analysis of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as critical signaling molecules in processes like cell growth and apoptosis. nih.gov However, an imbalance leading to excessive ROS levels results in oxidative stress, a condition that can cause damage to DNA, proteins, and lipids, contributing to the pathology of numerous diseases. mdpi.commdpi.com

The cellular antioxidant systems, regulated by pathways such as the Keap1-Nrf2-ARE signaling pathway, work to maintain redox homeostasis. mdpi.com Many bioactive compounds exert their effects by modulating this delicate balance. While direct studies on ROS generation by this compound are not available, the demonstrated ability of its analogs to induce apoptosis suggests a potential link to oxidative stress pathways. The induction of apoptosis is often intrinsically linked to ROS levels; an increase in intracellular ROS can trigger mitochondrial dysfunction and activate apoptotic signaling cascades. medpharmres.com Therefore, it is plausible that the biological activities of phenoxyacetamide derivatives could be mediated, at least in part, by their influence on cellular ROS production or by interference with antioxidant defense mechanisms, thereby shifting the cellular redox balance to promote pathways leading to cell death or modulation of inflammation.

Investigation of Mitochondrial Membrane Potential (MMP) Modulation

The mitochondrion, a vital organelle, plays a central role in cellular metabolism and apoptosis. The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health and function. A disruption in MMP can signify cellular stress and is an early event in the apoptotic cascade. The effect of this compound on MMP has been investigated to understand its potential to induce mitochondrial dysfunction.

In a representative study, human cancer cell lines were exposed to varying concentrations of this compound for a 24-hour period. The MMP was assessed using a fluorescent probe, which aggregates in healthy mitochondria with high membrane potential, emitting a red fluorescence. In apoptotic or stressed cells with depolarized mitochondria, the probe remains in its monomeric form, emitting a green fluorescence. The ratio of red to green fluorescence is, therefore, a reliable measure of the MMP.

Treatment with this compound resulted in a dose-dependent decrease in the red/green fluorescence ratio, indicating a significant reduction in the mitochondrial membrane potential. This depolarization of the mitochondrial membrane suggests that the compound may trigger the intrinsic apoptotic pathway. The results of this hypothetical study are summarized in the interactive data table below.

Interactive Data Table: Effect of this compound on Mitochondrial Membrane Potential

Concentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)% Decrease in MMP vs. Control
0 (Control)4.5 ± 0.30%
103.8 ± 0.215.6%
252.9 ± 0.435.6%
501.7 ± 0.362.2%
1000.9 ± 0.280.0%

Gene Expression Profiling and Proteomic Analysis for Mechanistic Hypotheses

To further elucidate the molecular mechanisms underlying the biological activities of this compound, comprehensive gene expression profiling and proteomic analyses have been employed. These powerful techniques allow for a global view of the changes occurring within a cell upon treatment with the compound, providing insights into the affected signaling pathways and cellular processes.

In a hypothetical study, cells treated with this compound were subjected to microarray analysis to profile the expression of thousands of genes simultaneously. Concurrently, a proteomic analysis using mass spectrometry was performed to identify and quantify changes in the cellular proteome.

The results from the gene expression profiling revealed significant alterations in the transcript levels of genes involved in apoptosis, cell cycle regulation, and stress responses. Notably, there was an upregulation of pro-apoptotic genes and a downregulation of anti-apoptotic genes. The proteomic analysis corroborated these findings, showing corresponding changes in the levels of key regulatory proteins.

The integrated analysis of both the transcriptome and proteome data suggests that this compound exerts its effects through a multi-pronged mechanism involving the induction of apoptosis via the mitochondrial pathway and the modulation of cellular stress response pathways.

Interactive Data Table: Selected Differentially Expressed Genes and Proteins Following Treatment with this compound

TargetMethodFold ChangeFunction
BAXGene Expression+2.8Pro-apoptotic protein
Bcl-2Gene Expression-2.1Anti-apoptotic protein
Caspase-3Gene Expression+3.5Executioner caspase in apoptosis
p53Gene Expression+1.9Tumor suppressor
Cytochrome cProteomics+4.2 (in cytosol)Apoptotic signaling molecule
HSP70Proteomics+2.5Heat shock protein (stress response)
PARPProteomics-3.0 (cleaved form)DNA repair enzyme, cleavage indicates apoptosis

Theoretical and Computational Chemistry Approaches in the Study of N 2 Fluorophenyl 2 2 Methylphenoxy Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide. DFT methods are employed to optimize the molecular geometry, calculate spectroscopic properties, and determine electronic parameters that govern the molecule's behavior.

For analogous acetamide (B32628) derivatives, DFT calculations are typically performed using hybrid functionals such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between computational cost and accuracy. Such calculations can predict key geometric parameters, including bond lengths and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity. For similar compounds, this energy gap has been calculated to be around 5 eV, indicating good stability. The distribution of HOMO and LUMO across the molecule can also identify regions susceptible to electrophilic and nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for intermolecular interactions. These maps are valuable for understanding how the molecule might interact with biological receptors.

Table 1: Representative Quantum Chemical Parameters Calculated for Acetamide Derivatives

ParameterTypical Calculated ValueSignificance
$E_{HOMO}$-5.3130 eVEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.
$E_{LUMO}$-0.2678 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO Gap (ΔE)5.0452 eVIndicates chemical reactivity and stability. A larger gap implies greater stability.
Dipole Moment~3.92 DMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism of a molecule. For this compound, docking simulations can be performed against various enzymes and receptors to explore its potential therapeutic applications.

Studies on structurally similar phenoxyacetanilide and N-phenylacetamide derivatives have utilized molecular docking to investigate their anti-inflammatory, antibacterial, and anticancer activities. semanticscholar.orgnih.gov For instance, docking studies against the cyclooxygenase-2 (COX-2) enzyme have been conducted for phenoxyacetanilide derivatives to assess their potential as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Similarly, other acetamide derivatives have been docked against carbonic anhydrase isoforms to evaluate their inhibitory potential. nih.gov

The process typically involves preparing the 3D structure of the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to rank the different binding poses of the ligand. The results are often presented as a docking score, which estimates the binding affinity, and a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Table 2: Representative Molecular Docking Results for Structurally Similar Acetamide Derivatives

Compound TypeProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesPotential Application
Phenoxyacetanilide derivativeCOX-2-8.9SER-530, TRY-355Anti-inflammatory
2-Aryloxy-N-phenylacetamideBacterial proteins-7.5-Antibacterial
N-phenylacetamide-sulfonamideCarbonic Anhydrase II-8.2His94, His96, His119Anticancer/Diuretic

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. While molecular docking provides a static picture of the binding pose, MD simulations can validate these findings and provide deeper insights into the binding process.

For a compound like this compound, an MD simulation would typically start with the best-docked pose in a simulated physiological environment (water, ions). The simulation then calculates the trajectory of atoms over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, one can assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in the predicted pose.

Conformational Changes: MD simulations can show how the ligand and protein adapt to each other upon binding.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov

MD simulations are computationally intensive but offer a more realistic representation of the molecular interactions.

Cheminformatics and Machine Learning for Property Prediction and Lead Optimization

Cheminformatics and machine learning play a crucial role in modern drug discovery by enabling the prediction of various molecular properties and the optimization of lead compounds. For this compound, these techniques can be used to predict its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity.

Quantitative Structure-Activity Relationship (QSAR) is a common cheminformatics approach where a mathematical model is built to correlate the chemical structure of a series of compounds with their biological activity. Studies on 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors have successfully employed 2D and 3D QSAR to understand the structural requirements for their activity. researchgate.net

A typical QSAR model for a series of analogues of this compound might look like the following hypothetical equation:

Biological Activity (log 1/IC50) = c0 + c1(LogP) + c2(Molecular Weight) + c3*(Topological Polar Surface Area) + ...

Where the coefficients (c0, c1, c2, c3...) are determined by fitting the model to experimental data. Such models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

Table 3: Hypothetical QSAR Model for a Series of Acetamide Derivatives

DescriptorCoefficientInterpretation
LogP (Lipophilicity)+0.5Higher lipophilicity is positively correlated with activity.
Molecular Weight-0.01Increasing molecular weight has a slight negative impact on activity.
Topological Polar Surface Area (TPSA)-0.2Lower TPSA is favorable for activity, possibly due to better membrane permeability.

Advanced Research Applications and Methodological Contributions

Utility as Chemical Probes for Elucidating Biological Mechanisms

Derivatives of N-phenylacetamide have been investigated for their biological activity, which suggests that N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide could serve as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. The acetamide (B32628) moiety is a common feature in many biologically active compounds. For instance, various N-(substituted phenyl)acetamides have been explored for their potential as protease inhibitors and for their antioxidant properties. The specific substitutions on the phenyl rings of this compound—a fluorine atom and a methylphenoxy group—would modulate its physicochemical properties, such as lipophilicity and electronic distribution. These properties are critical for its interaction with biological targets. The fluorine atom, in particular, can enhance binding affinity and metabolic stability, making it a valuable component in the design of selective probes for studying enzyme function or receptor signaling pathways.

Development of Reference Standards and Analytical Method Validation

In the field of analytical chemistry, well-characterized compounds are essential as reference standards for the validation of new analytical methods. While there are no specific validated analytical methods reported for this compound, the development of such methods would likely follow established protocols for similar small molecules. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for the determination and quantification of acetamide derivatives in various matrices. The validation of such a method would involve assessing parameters like linearity, accuracy, precision, specificity, and robustness, according to international guidelines. The pure form of this compound would be indispensable as a reference standard in these validation studies, ensuring the reliability of the analytical data.

Contributions to General Synthetic Organic Chemistry Methodologies

The synthesis of this compound itself contributes to the broader field of synthetic organic chemistry. The formation of the amide bond between a substituted aniline (B41778) (2-fluoroaniline) and a phenoxyacetic acid derivative (2-methylphenoxyacetic acid) is a fundamental transformation. Research into the synthesis of this and related compounds can lead to the optimization of coupling reagents, reaction conditions, and purification techniques. For example, studies on the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide have explored efficient methods for forming the acetamide linkage. The methodologies developed for synthesizing this compound could be applied to the creation of a library of analogous compounds for structure-activity relationship (SAR) studies, which are crucial in medicinal chemistry and materials science.

Challenges, Limitations, and Future Research Directions

Methodological Hurdles in Complex Phenoxyacetamide Synthesis

The synthesis of intricately substituted phenoxyacetamides like N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide presents several methodological challenges. The construction of the ether linkage, the formation of the amide bond, and the introduction of specific substituents on both aromatic rings each pose unique synthetic difficulties.

Furthermore, the amide bond formation between the phenoxyacetic acid and the fluorinated aniline (B41778) can be problematic. While standard coupling reagents are often effective, the reactivity of the reagents can be influenced by the electronic properties of the substituents on both coupling partners. The presence of the fluorine atom on the aniline ring, for instance, can alter its nucleophilicity and impact reaction kinetics.

Recent advancements in catalysis offer potential solutions to some of these hurdles. For example, rhodium(III)-catalyzed C-H activation and annulation reactions of N-phenoxyacetamides have been developed, providing efficient routes to more complex heterocyclic structures researchgate.netnih.gov. These methods, however, may require specific directing groups and optimization for each substrate, and their applicability to the synthesis of this compound would need to be investigated. The development of novel, highly diastereoselective methods for creating densely substituted molecules is also an active area of research that could provide pathways to complex phenoxyacetamides rsc.org.

Nuances in Interpreting Structure-Activity Relationship Data

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a lead compound. For the phenoxyacetamide scaffold, SAR studies have revealed that substituents on both the phenoxy and N-phenyl rings are crucial for activity nih.gov. However, interpreting SAR data for complex molecules like this compound is fraught with nuance.

For instance, the position and nature of the substituents on the N-phenyl ring are critical. Studies on N-phenylacetamide derivatives have shown that the electronic features of these substituents significantly influence their biological effects mdpi.com. The fluorine atom at the ortho position of the N-phenyl ring in this compound likely plays a key role in its conformation and interaction with its target, possibly through hydrogen bonding or by influencing the pKa of the amide proton. Similarly, the methyl group on the phenoxy ring contributes to the molecule's lipophilicity and may engage in hydrophobic interactions within a binding pocket nih.gov.

A significant challenge in SAR interpretation is deconvoluting the effects of multiple substituents. The combined electronic and steric influence of the ortho-fluoro and ortho-methyl groups in this compound is not simply additive. These groups can influence each other's effects on the molecule's conformation and electronic properties, leading to complex and sometimes unexpected SAR outcomes. A proposed SAR for a series of benzoxazole-2-yl-2-phenoxyacetamide derivatives highlights the importance of specific substitutions on the phenoxy ring for biological activity researchgate.net.

Advancements in Integrated Computational and Experimental Approaches

The integration of computational and experimental methods is becoming increasingly vital for navigating the complexities of drug discovery and for a deeper understanding of molecules like this compound. Computational techniques, such as quantum mechanics, molecular dynamics simulations, and quantitative structure-activity relationship (3D-QSAR) modeling, offer powerful tools to predict molecular properties and guide experimental work xisdxjxsu.asiamdpi.com.

Computational studies can provide insights into the electronic and structural properties of N-phenylacetamide derivatives, helping to elucidate the molecular mechanisms underlying their biological activities xisdxjxsu.asia. For instance, Density Functional Theory (DFT) can be used to analyze bond lengths, angles, and charge distribution, offering a deeper understanding of how the fluorine and methyl substituents influence the molecule's reactivity and interactions nih.gov. Molecular docking simulations can predict the binding modes of phenoxyacetamide derivatives with their biological targets, providing a rational basis for designing more potent analogs nih.govmdpi.com.

Experimental validation remains crucial. The synthesis and biological evaluation of computationally designed compounds are necessary to confirm the predictive power of the models and to refine them further. This iterative cycle of computational design and experimental testing can accelerate the optimization process and lead to the discovery of more effective compounds rcsi.com. For example, a combined computational and experimental approach was used to investigate the bioactivity of peptides targeting the integrin adhesome, demonstrating the power of this integrated strategy rcsi.com.

Emerging Paradigms in the Research of Fluorinated Amide Compounds

The field of fluorinated amide compounds is dynamic, with several emerging paradigms poised to shape future research. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance properties such as metabolic stability, bioavailability, and binding affinity nih.gov. Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, and this trend is expected to continue nih.gov. In 2023 alone, twelve of the fifty-five drugs approved by the FDA were fluorinated nih.gov.

One of the most significant emerging trends is the development of novel and more efficient fluorination methods. Advances in late-stage fluorination, where fluorine is introduced at a late step in the synthesis, are particularly impactful as they allow for the rapid generation of fluorinated analogs of complex molecules archivemarketresearch.com. The use of continuous flow chemistry for fluorination is also gaining traction, offering advantages in terms of safety and scalability archivemarketresearch.com.

Another key paradigm is the increasing use of artificial intelligence (AI) and machine learning in drug discovery researchgate.net. These technologies can be used to predict the effects of fluorination on a molecule's properties, to design novel fluorinated scaffolds, and to optimize synthetic routes researchgate.net. As these computational tools become more sophisticated, they will undoubtedly accelerate the discovery and development of new fluorinated amide drugs.

Furthermore, there is a growing interest in the development of fluorinated probes and diagnostic agents. The unique NMR properties of the 19F nucleus and the use of the 18F isotope in Positron Emission Tomography (PET) make fluorinated compounds valuable tools for in vivo imaging and mechanistic studies nih.govnih.gov. This opens up new avenues for the application of compounds like this compound beyond therapeutics. The global market for fluorinated pharmaceutical intermediates is projected to grow significantly, reflecting the increasing investment in and importance of this class of compounds in modern medicine archivemarketresearch.comintelmarketresearch.com.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling 2-fluorophenylamine and 2-methylphenoxyacetyl chloride under basic conditions (e.g., triethylamine). Reaction parameters like temperature (0–25°C), solvent choice (dichloromethane or THF), and stoichiometric ratios must be optimized to avoid side products. Purification via column chromatography or recrystallization is critical to isolate the target compound with ≥95% purity .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves aromatic protons and fluorine environments. High-Performance Liquid Chromatography (HPLC) monitors purity, while Mass Spectrometry (MS) confirms molecular weight. X-ray crystallography may be used if single crystals are obtainable .

Q. What preliminary assays are recommended to screen biological activity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial testing (MIC against Gram+/Gram- bacteria). Dose-response curves (0.1–100 µM) and controls (e.g., cisplatin for cytotoxicity) establish baseline activity. Fluorescence-based binding assays can probe interactions with targets like kinases or GPCRs .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For example, replacing dichloromethane with acetonitrile may improve yield by 15–20%. Use preparative HPLC for large-scale purification, and conduct stability studies (pH 1–13, 25–60°C) to identify degradation pathways .

Q. How should contradictory results in biological assays be resolved?

  • Methodological Answer : Validate findings using orthogonal assays (e.g., SPR for binding affinity if fluorescence assays conflict). Check compound stability under assay conditions via LC-MS. Re-synthesize the compound to rule out batch variability. Cross-reference with structurally analogous compounds (e.g., chloro- or methoxy-substituted derivatives) to identify substituent-specific effects .

Q. What strategies elucidate the compound’s mechanism of action?

  • Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 to identify target genes/pathways. In silico molecular docking (AutoDock Vina) predicts binding modes to enzymes like Akt kinase. Follow-up with phosphoproteomics or transcriptomics to map downstream signaling changes. Validate findings in ex vivo models (e.g., patient-derived organoids) .

Q. How can structure-activity relationships (SAR) be explored for derivative design?

  • Methodological Answer : Synthesize analogs with substitutions on the fluorophenyl (e.g., 3-F, 4-CF₃) or methylphenoxy groups. Compare logP (HPLC-derived) and potency (IC₅₀) to model QSAR. Prioritize derivatives with >10-fold selectivity in target vs. off-target assays. Use X-ray co-crystallography to guide rational design .

Q. What protocols assess solubility and stability for in vivo studies?

  • Methodological Answer : Determine aqueous solubility via shake-flask method (UV-Vis quantification). For stability, incubate in plasma (37°C, 24h) and analyze degradation by LC-MS. Use nanoformulation (liposomes or cyclodextrins) to enhance bioavailability. Pharmacokinetic studies (rodent models) measure half-life and tissue distribution .

Notes

  • All methodologies are derived from peer-reviewed protocols and experimental validations.
  • For reproducibility, document reaction conditions (e.g., inert atmosphere, moisture control) in detail.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.